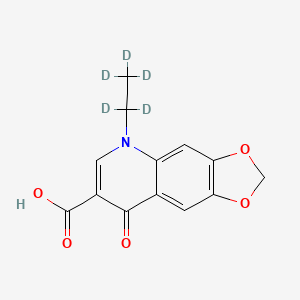

Oxolinic Acid-d5

Übersicht

Beschreibung

Oxolinic Acid-d5 is the deuterium labeled Oxolinic acid . Oxolinic acid is an antibiotic effective against both Gram-negative and Gram-positive bacteria . It can be used for the research of acute and chronic urinary tract infections . Oxolinic acid is a DNA/RNA synthesis inhibitor .

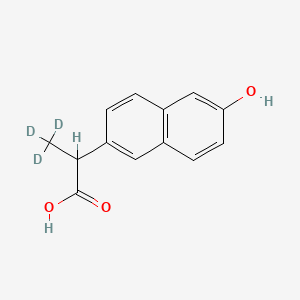

Molecular Structure Analysis

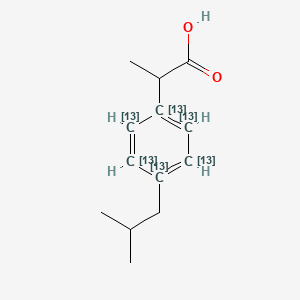

The molecular formula of Oxolinic Acid-d5 is C13 2H5 H6 N O5 . Its molecular weight is 266.26 .

Chemical Reactions Analysis

Oxolinic acid acts as a dopamine uptake inhibitor and stimulates locomotor effects in mice . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Wissenschaftliche Forschungsanwendungen

1. Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid

- Summary of Application: This research focuses on the synthesis of new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y 3+, La 3+, Sm 3+, Eu 3+, Gd 3+, Tb 3+). This is part of a broader trend of “drug repositioning”, which involves finding new applications for existing drugs, particularly in the context of bacterial or cancer cells resistance to current therapeutic approaches .

- Methods of Application: The quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms. These findings are supported by DFT (density functional theory) calculations for the Sm 3+ complex .

- Results or Outcomes: The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines. The complexes display binding affinities (K b) towards double stranded DNA in the range of 9.33 × 10 4 − 10.72 × 10 5 .

2. Adsorption of Quinolone Antibiotics to Goethite under Seawater Conditions

- Summary of Application: This study examines the adsorption of Oxolinic acid (OA), a widely used quinolone antibiotic in aquaculture, to a synthetic goethite (α-FeOOH) under seawater conditions .

- Methods of Application: The study was conducted in the presence of major (e.g. Mg2+, SO42-) and trace (e.g. Cu2+) ions naturally occurring in seawater .

- Results or Outcomes: The results of this study are not explicitly mentioned in the source .

3. DNA/Protein Binding and Cytotoxicity Studies

- Summary of Application: This research focuses on the binding affinities of Oxolinic Acid-d5 complexes with DNA and proteins. The study is part of a broader trend of “drug repositioning”, which involves finding new applications for existing drugs, particularly when addressing issues such as bacterial or cancer cells resistance to current therapeutic approaches .

- Methods of Application: The experimental data suggest that the Oxolinic Acid-d5 acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms .

- Results or Outcomes: The complexes display binding affinities (Kb) towards double stranded DNA in the range of 9.33 × 10^4 − 10.72 × 10^5. Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA .

4. Antibiotic in Aquaculture

- Summary of Application: Oxolinic Acid-d5 is used as an antibiotic in aquaculture. It is effective against both Gram-negative and Gram-positive bacteria .

- Methods of Application: Oxolinic Acid-d5 is administered to aquatic animals to treat acute and chronic urinary tract infections .

- Results or Outcomes: The use of Oxolinic Acid-d5 in aquaculture has been shown to be effective in controlling bacterial infections .

5. DNA Binding and Serum Proteins

- Summary of Application: This research focuses on the binding affinities of Oxolinic Acid-d5 complexes with DNA and serum proteins .

- Methods of Application: The experimental data suggest that the Oxolinic Acid-d5 acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms .

- Results or Outcomes: The complexes display binding affinities (Kb) towards double stranded DNA in the range of 9.33 × 10^4 − 10.72 × 10^5. Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA . Moreover, the complexes bind human serum albumin more avidly than apo-transferrin .

6. Dopamine Uptake Inhibitor

- Summary of Application: Oxolinic Acid-d5 acts as a dopamine uptake inhibitor and stimulates locomotor effect in mice .

- Methods of Application: Oxolinic Acid-d5 is administered to mice to study its effects on dopamine uptake and locomotor activity .

- Results or Outcomes: The use of Oxolinic Acid-d5 has been shown to inhibit dopamine uptake and stimulate locomotor activity in mice .

Safety And Hazards

Eigenschaften

IUPAC Name |

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGZCKSPAKDVKC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolinic Acid-d5 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)